molecular formula C15H20ClNO3 B2498172 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide CAS No. 848658-75-3

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Cat. No.: B2498172
CAS No.: 848658-75-3
M. Wt: 297.78
InChI Key: XMUMZMQOEWGUCN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is a useful research compound. Its molecular formula is C15H20ClNO3 and its molecular weight is 297.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • 2H-1,5-Benzodioxepin-3(4H)-one, an intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5benzodioxepine, is associated with various biological properties. These compounds are known for their adrenergic stimulant and bronchial dilator activities, and are also derivatives of antifungal strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).

Microbiological Transformation

  • Diazepam, a compound structurally related to 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide, undergoes transformation by fungi in soil, involving N1-demethylation and diazepine ring cleavage, leading to the formation of specific metabolites (Ambrus, Albrecht, & Horváth, 1975).

Therapeutic Applications

  • Specific peripheral benzodiazepine receptor ligands, including compounds structurally similar to this compound, show potential therapeutic action on the development of spontaneous rheumatoid arthritis-like signs in vivo (Bribes et al., 2002).

Chemical Synthesis and Structure

  • The synthesis of compounds like this compound involves complex chemical reactions, including radical cyclizations, which lead to the formation of structurally diverse heterocyclic compounds (Sato, Ishida, Ishibashi, & Ikeda, 1991).

Comparative Metabolism Studies

  • Comparative metabolism studies of chloroacetamide herbicides, related to this compound, have been conducted in human and rat liver microsomes, revealing different metabolic pathways and intermediates (Coleman, Linderman, Hodgson, & Rose, 2000).

Antibacterial Activity

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10(2)15(17-14(18)9-16)11-4-5-12-13(8-11)20-7-3-6-19-12/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMZMQOEWGUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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